5-Fluoro-2-(1H-imidazol-1-yl)aniline dihydrochloride
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Overview
Description
5-Fluoro-2-(1H-imidazol-1-yl)aniline dihydrochloride is a chemical compound that features a fluorine atom, an imidazole ring, and an aniline moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the imidazole ring, a common structural motif in many biologically active molecules, adds to its significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(1H-imidazol-1-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-fluoro-2-nitroaniline and imidazole.
Reduction: The nitro group of 5-fluoro-2-nitroaniline is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Nucleophilic Substitution: The resulting 5-fluoro-2-aminobenzene undergoes nucleophilic substitution with imidazole in the presence of a suitable base like potassium carbonate.
Purification: The product is purified using recrystallization or column chromatography to obtain 5-Fluoro-2-(1H-imidazol-1-yl)aniline.
Formation of Dihydrochloride Salt: The final step involves converting the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(1H-imidazol-1-yl)aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the imidazole ring or the aniline moiety.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions, often in the presence of a base.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Reduced forms of the imidazole ring or aniline moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-(1H-imidazol-1-yl)aniline dihydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involving the imidazole ring.
Biological Studies: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical assays.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as fluorescence or conductivity.
Chemical Biology: Used as a probe or ligand in various chemical biology applications to study biological processes at the molecular level.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(1H-imidazol-1-yl)aniline dihydrochloride depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with receptors to modulate their activity, either as an agonist or antagonist.
Pathway Interference: Affecting biochemical pathways by interacting with key molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Imidazol-1-yl)aniline
- 5-Chloro-2-(1H-imidazol-1-yl)aniline
- 5-Bromo-2-(1H-imidazol-1-yl)aniline
Comparison
- Structural Differences : The presence of different halogen atoms (fluorine, chlorine, bromine) can significantly affect the compound’s reactivity, biological activity, and physical properties.
- Reactivity : Fluorine, being highly electronegative, can influence the electronic distribution in the molecule, potentially altering its reactivity compared to its chloro or bromo counterparts.
- Biological Activity : The specific halogen can impact the compound’s binding affinity and specificity towards biological targets, making 5-Fluoro-2-(1H-imidazol-1-yl)aniline unique in its interactions.
Properties
IUPAC Name |
5-fluoro-2-imidazol-1-ylaniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3.2ClH/c10-7-1-2-9(8(11)5-7)13-4-3-12-6-13;;/h1-6H,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPNCNOMUXNJGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)N2C=CN=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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